![molecular formula C17H15N3O3 B5657141 N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5657141.png)
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]isonicotinohydrazide
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Overview
Description
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]isonicotinohydrazide, commonly known as BMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMH is a hydrazide derivative of isonicotinic acid and is known for its unique chemical structure that makes it an attractive candidate for a wide range of scientific research applications.
Mechanism of Action
The mechanism of action of BMH is not well understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins in the body. BMH has been shown to have potent inhibitory effects on the growth of cancer cells and has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BMH has been shown to have a range of biochemical and physiological effects in various studies. It has been shown to have anti-inflammatory effects, antioxidant effects, and neuroprotective effects. BMH has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
BMH has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for BMH research, including its potential use as a diagnostic tool for various diseases, its use in the development of new drugs, and its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of BMH and to explore its potential applications in various fields.
In conclusion, BMH is a unique chemical compound with a range of potential scientific research applications. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research in various fields. Further studies are needed to fully understand the mechanism of action of BMH and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of BMH involves the reaction of isonicotinic acid hydrazide with 3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-one under appropriate reaction conditions. The reaction yields BMH as a yellow crystalline solid with a high yield. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
BMH has a range of potential scientific research applications due to its unique chemical structure. Some of the most notable applications include its use as a fluorescent probe for the detection of metal ions, as a potential anti-tuberculosis agent, and as a potential anti-cancer agent. BMH has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(E)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12(19-20-17(21)14-6-8-18-9-7-14)2-3-13-4-5-15-16(10-13)23-11-22-15/h2-10H,11H2,1H3,(H,20,21)/b3-2+,19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPVHXJUELQPNG-JJVAODBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(E)-3-(1,3-benzodioxol-5-yl)-1-methyl-prop-2-enylidene]amino]isonicotinamide |
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